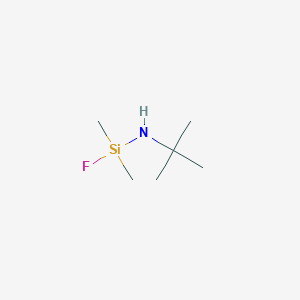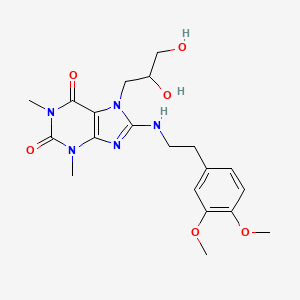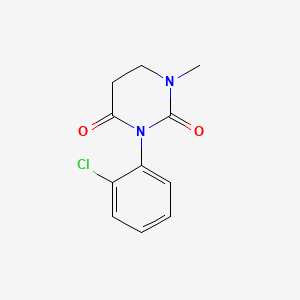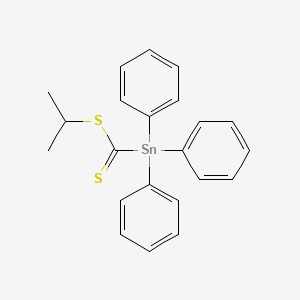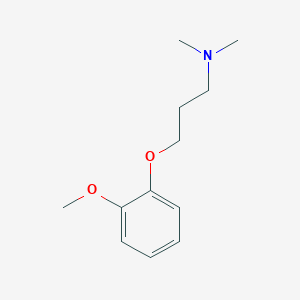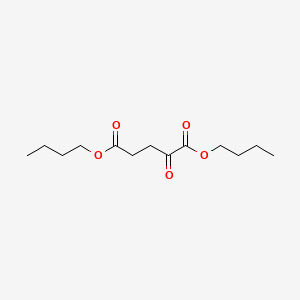
Dibutyl 2-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2-oxopentanedioate can be synthesized through the esterification of 2-oxopentanedioic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Dibutyl 2-oxopentanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular metabolism and oxidative stress.
Industry: It is used in the manufacture of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of dibutyl 2-oxopentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and metabolism. The compound’s ester groups can undergo hydrolysis, releasing 2-oxopentanedioic acid, which participates in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl 3-oxopentanedioate: Another ester derivative with similar chemical properties but differing in the position of the oxo group.
2-Oxopentanedioic acid:
Diethyl 2-oxopentanedioate: An ester derivative with ethyl groups instead of butyl groups.
Uniqueness
Dibutyl 2-oxopentanedioate is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
77630-52-5 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
dibutyl 2-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
SDYKGJKTLYBKEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(=O)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)


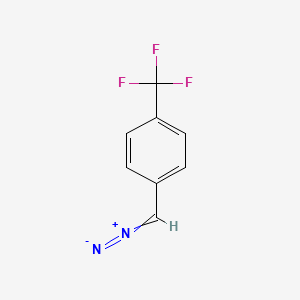
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
